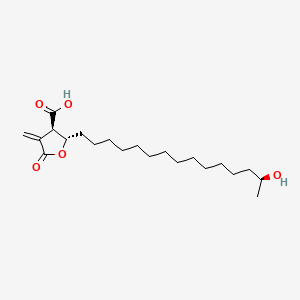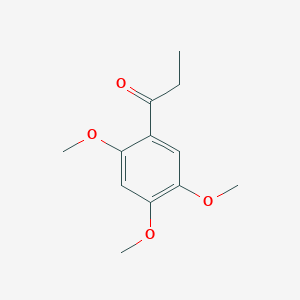
2,4,5-Trimethoxylproriophenone
Overview
Description
2,4,5-Trimethoxylproriophenone is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is also known by other names such as Propiophenone, 2’,4’,5’-trimethoxy- and Isoacoramone . This compound is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propanone moiety.
Preparation Methods
The synthesis of 2,4,5-Trimethoxylproriophenone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4,5-Trimethoxylproriophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5-Trimethoxylproriophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxylproriophenone involves its interaction with various molecular targets and pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific enzymes or receptors. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of covalent adducts with biological molecules .
Comparison with Similar Compounds
2,4,5-Trimethoxylproriophenone can be compared with other similar compounds such as:
1-(3,4,5-Trimethoxyphenyl)propan-1-one: This compound has methoxy groups at different positions on the phenyl ring, leading to variations in its chemical reactivity and biological activity.
2’,4’,5’-Trimethoxypropiophenone: Another isomer with similar structural features but different physical and chemical properties.
Properties
CAS No. |
3904-18-5 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h6-7H,5H2,1-4H3 |
InChI Key |
KUQHFNICKXWOBZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1OC)OC)OC |
melting_point |
108.5-109.5°C |
| 3904-18-5 | |
physical_description |
Solid |
Synonyms |
isoacoramone |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)
![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
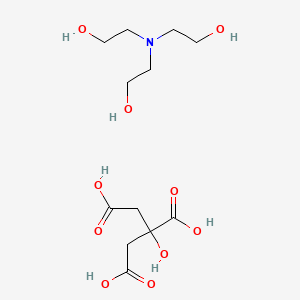

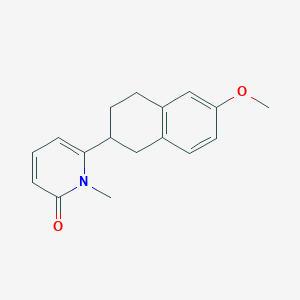
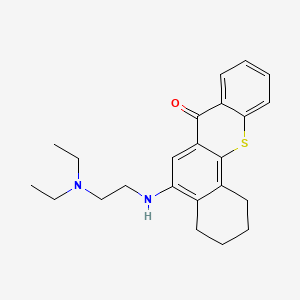
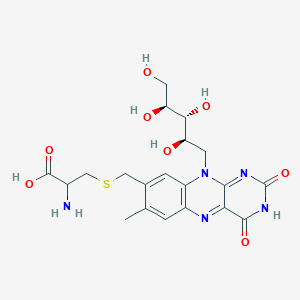


![2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1198692.png)
